

2-Hydroxy-3,4-dimethoxybenzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-3,4-dimethoxybenzaldehyde
Cat. No.:	B104142

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **2-Hydroxy-3,4-dimethoxybenzaldehyde**

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **2-Hydroxy-3,4-dimethoxybenzaldehyde** (CAS No: 19283-70-6). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical data with practical, field-proven insights. We delve into its spectroscopic signature, explore its role as a versatile synthetic building block, detail a representative synthesis protocol, and discuss its potential in the development of novel therapeutic agents. This guide is grounded in authoritative references to ensure scientific integrity and empower researchers in their experimental design and application.

Physicochemical and Structural Properties

2-Hydroxy-3,4-dimethoxybenzaldehyde is a substituted aromatic aldehyde, a class of compounds that serves as a cornerstone in organic synthesis. Its unique substitution pattern—a hydroxyl group ortho to the aldehyde and two adjacent methoxy groups—imparts a distinct set of electronic and steric properties that are highly valuable in fine chemical and pharmaceutical synthesis.

The core structure consists of a benzene ring functionalized with an aldehyde (-CHO), a hydroxyl (-OH), and two methoxy (-OCH₃) groups. The intramolecular hydrogen bond between

the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a key structural feature, influencing the compound's conformation, reactivity, and physical properties.

Table 1: Compound Identification and Key Properties

Identifier	Value	Reference
IUPAC Name	2-hydroxy-3,4-dimethoxybenzaldehyde	[1]
CAS Number	19283-70-6	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₀ O ₄	[1] [4]
Molecular Weight	182.17 g/mol	[1] [3]
Canonical SMILES	COC1=C(C(=C(C=C1)C=O)O)OC	[1]
InChI Key	UIOMNPYQUBMBOJ-UHFFFAOYSA-N	[1] [4]
Boiling Point	289.7°C at 760 mmHg	[1]
Flash Point	114.5°C	[1]
Density	1.234 g/cm ³	[1]

| Purity | ≥97% (typical) | [\[1\]](#) |

Spectroscopic Characterization

Precise characterization is fundamental to confirming the identity and purity of a synthetic intermediate. While a comprehensive, peer-reviewed spectral dataset for this specific compound is not readily available, its expected spectroscopic signature can be reliably predicted based on the well-understood effects of its constituent functional groups.

Table 2: Predicted Spectroscopic Data for **2-Hydroxy-3,4-dimethoxybenzaldehyde**

Technique	Expected Signature
¹ H NMR	~11.0-11.5 ppm (s, 1H): Phenolic -OH , deshielded by intramolecular H-bonding. ~9.8 ppm (s, 1H): Aldehydic -CHO . ~7.2-7.4 ppm (d, 1H): Aromatic H-6, ortho to aldehyde . ~6.6-6.8 ppm (d, 1H): Aromatic H-5, ortho to hydroxyl . ~3.9 ppm (s, 3H): Methoxy -OCH₃ . ~3.8 ppm (s, 3H): Methoxy -OCH₃ .
¹³ C NMR	~190-195 ppm: Aldehyde C=O. ~150-160 ppm: Aromatic C-O (C-2, C-3, C-4). ~110-130 ppm: Other aromatic carbons (C-1, C-5, C-6). ~55-60 ppm: Methoxy carbons (-OCH ₃).
IR (Infrared)	3100-3300 cm ⁻¹ (broad): O-H stretch (intramolecularly H-bonded). 2850-2950 cm ⁻¹ : C-H stretch (aromatic & methyl). 1640-1660 cm ⁻¹ : C=O stretch (aldehyde, lowered frequency due to H-bonding & conjugation). 1580-1600 cm ⁻¹ : C=C stretch (aromatic). 1200-1280 cm ⁻¹ : C-O stretch (aryl ether).

| MS (Mass Spec.) | [M]+•: m/z 182.0579 (Monoisotopic Mass). [M+H]⁺: m/z 183.0652. [M-H]⁻: m/z 181.0506. Key Fragments: Loss of -CH₃ (m/z 167), loss of -CHO (m/z 153). |

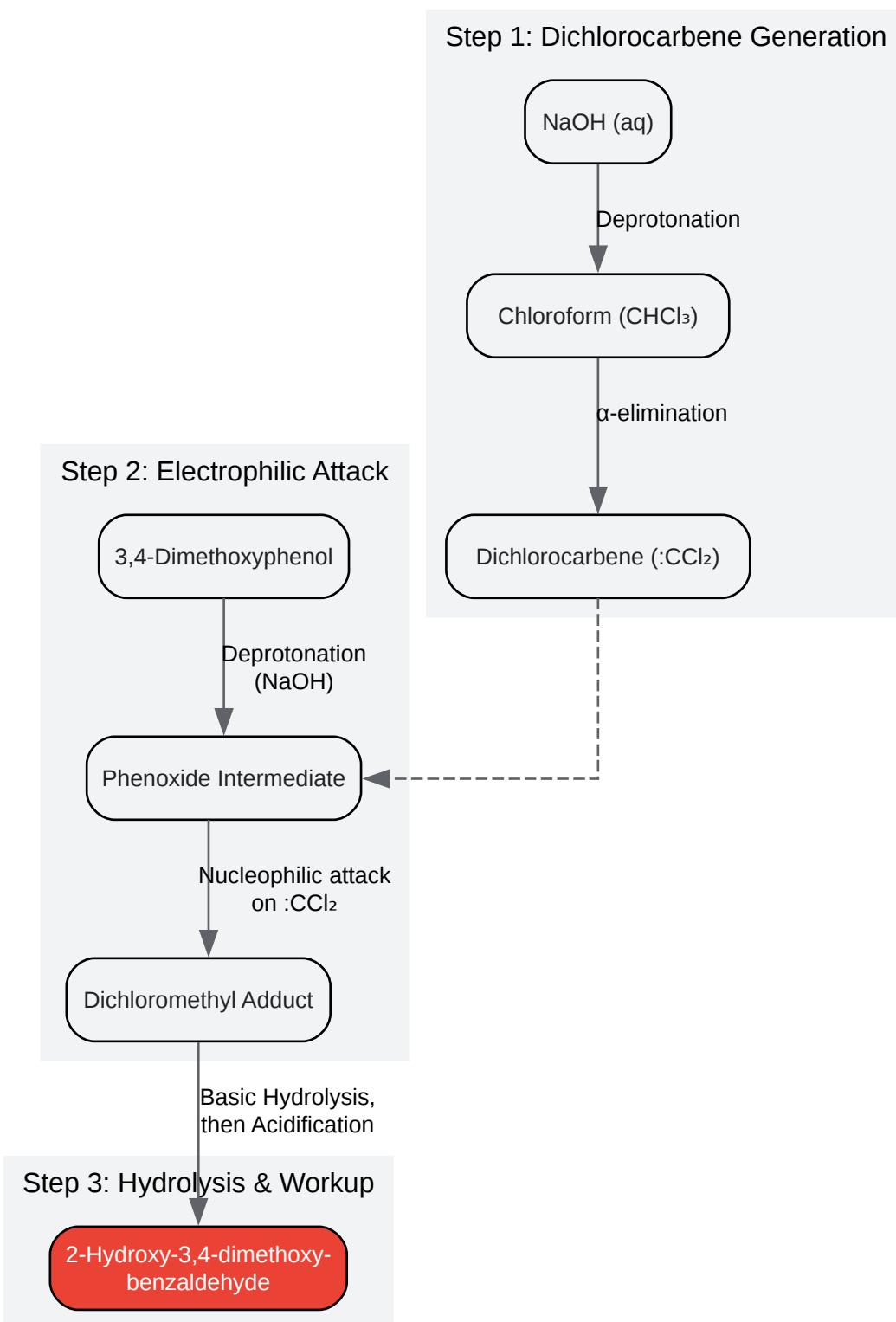
Note: Predicted data is based on established principles of spectroscopy and data from structurally similar compounds. Experimental verification is required.[\[5\]](#)

Chemical Reactivity and Mechanistic Insights

The reactivity of **2-Hydroxy-3,4-dimethoxybenzaldehyde** is governed by the interplay of its three functional groups. Understanding their electronic effects is key to predicting reaction outcomes and designing synthetic strategies.

- Phenolic Hydroxyl Group (-OH): A potent activating group that directs electrophiles to the ortho and para positions (C5 and C1, respectively) via resonance electron donation.

- Aldehyde Group (-CHO): A deactivating group that directs electrophiles to the meta position (C5) via inductive electron withdrawal. It is the primary site for nucleophilic attack.
- Methoxy Groups (-OCH₃): Activating groups that also direct electrophiles to their ortho and para positions.


The combined effect of these groups makes the C5 position the most electron-rich and sterically accessible site for further electrophilic aromatic substitution. The aldehyde group readily undergoes reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with primary amines to form Schiff bases (imines).

Caption: Key reactivity sites of **2-Hydroxy-3,4-dimethoxybenzaldehyde**.

Synthesis Pathway: Ortho-Formylation

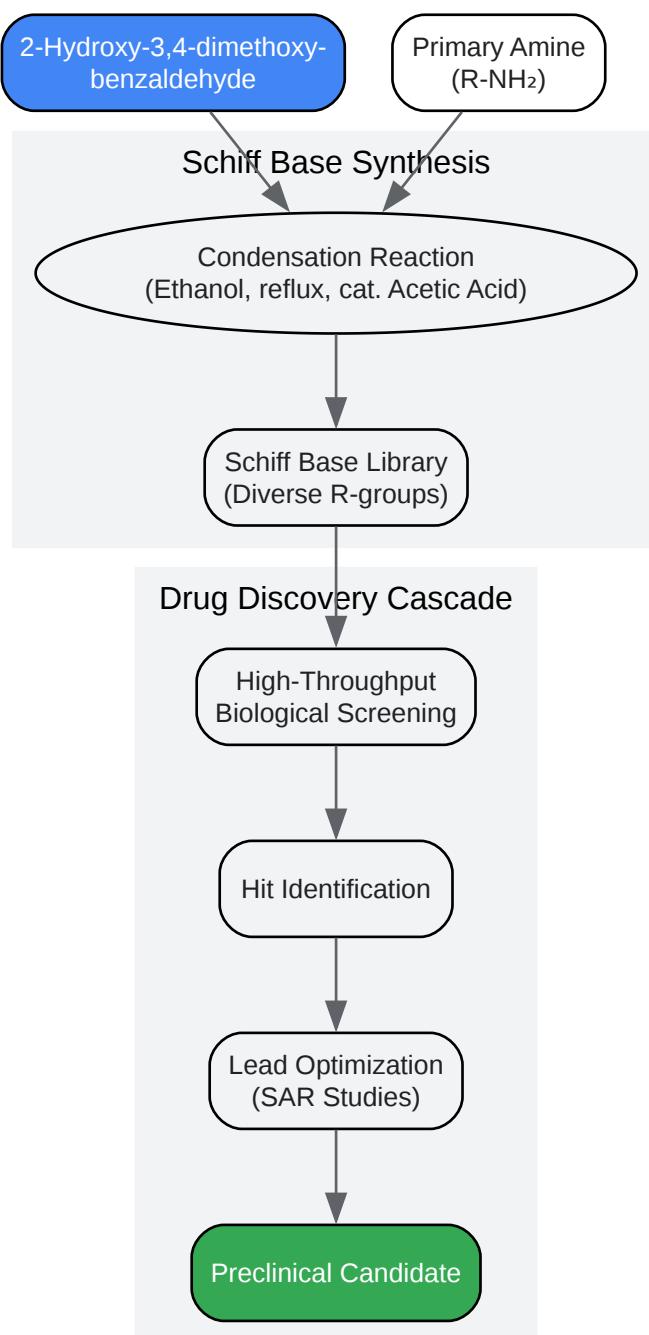
The most direct and industrially relevant method for synthesizing hydroxybenzaldehydes is the formylation of the corresponding phenol. The Reimer-Tiemann reaction is a classic and effective method for the selective ortho-formylation of phenols.[\[6\]](#)[\[7\]](#)

Causality of Method Choice: The Reimer-Tiemann reaction is chosen for its high ortho-selectivity, which is driven by the interaction between the electron-rich phenoxide intermediate and the electrophilic dichlorocarbene species generated *in situ*.[\[8\]](#) This selectivity is crucial for producing the desired 2-hydroxy isomer from the 3,4-dimethoxyphenol precursor.

[Click to download full resolution via product page](#)

Caption: Workflow for the Reimer-Tiemann synthesis of the target compound.

Representative Experimental Protocol: Reimer-Tiemann Formylation


This protocol is a representative example based on established procedures for the Reimer-Tiemann reaction and requires optimization for specific laboratory conditions.[\[9\]](#)

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3,4-dimethoxyphenol (1.0 equiv) in a 2:1 solution of ethanol and 20% aqueous sodium hydroxide (8.0 equiv NaOH).
- **Initiation:** Heat the mixture to 70°C with vigorous stirring to ensure the formation of the sodium phenoxide.
- **Carbene Formation & Reaction:** Add chloroform (CHCl₃, 2.0 equiv) dropwise via the dropping funnel over 1 hour, maintaining the temperature at 70°C. The reaction is exothermic and may require external cooling to maintain the target temperature.
- **Reaction Completion:** After the addition is complete, continue stirring the resulting mixture at 70°C for an additional 3 hours.
- **Workup:** Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Extraction:** Acidify the remaining aqueous solution to pH 4-5 with dilute HCl. Extract the product into an organic solvent (e.g., ethyl acetate, 3x volume).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Applications in Medicinal Chemistry

Substituted benzaldehydes are privileged scaffolds in drug discovery due to their ability to participate in a wide range of chemical transformations, leading to diverse and complex molecular architectures. **2-Hydroxy-3,4-dimethoxybenzaldehyde** is a valuable building block for synthesizing heterocyclic compounds, chalcones, and, most notably, Schiff bases.[\[10\]](#)[\[11\]](#)

Causality of Application: The aldehyde functional group provides a reactive handle for condensation reactions with primary amines, forming an imine or azomethine (-C=N-) linkage. This reaction is a cornerstone of combinatorial chemistry. The resulting Schiff bases are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11][12] The specific substitution pattern of the parent aldehyde can tune the electronic properties and steric profile of the final compound, influencing its binding affinity to biological targets.

[Click to download full resolution via product page](#)

Caption: Workflow for utilizing the aldehyde in Schiff base synthesis for drug discovery.

Representative Protocol: Schiff Base Synthesis

- Dissolution: Dissolve **2-Hydroxy-3,4-dimethoxybenzaldehyde** (1.0 equiv) in absolute ethanol in a round-bottom flask.
- Amine Addition: To this solution, add the desired primary amine (1.0-1.1 equiv) and a catalytic amount of glacial acetic acid (2-3 drops).
- Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates out of solution and can be collected by filtration.
- Purification: Wash the collected solid with cold ethanol and dry in vacuo. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 19283-70-6 was not located, data from structurally analogous hydroxy- and dimethoxy-benzaldehydes provide a reliable basis for assessing its hazards.[13][14][15][16] The compound should be handled with appropriate engineering controls and personal protective equipment.

Table 3: GHS Hazard Profile (Based on Structural Analogs)

Hazard Class	GHS Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed. [16]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation. [13] [16]
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation. [13]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Handling and Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[13\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[\[16\]](#)
- Handling: Avoid breathing dust, fume, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[14\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[13\]](#)[\[14\]](#)
- In case of contact:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[\[13\]](#)
 - Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[\[16\]](#)
 - Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[\[16\]](#)
 - Inhalation: Remove person to fresh air and keep comfortable for breathing.[\[13\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 2-Hydroxy-3,4-dimethoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. KNApSACk Metabolite Information - C00052640 [knapsackfamily.com]
- 5. PubChemLite - 2-hydroxy-3,4-dimethoxybenzaldehyde (C9H10O4) [pubchemlite.lcsb.uni.lu]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. psiberg.com [psiberg.com]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- To cite this document: BenchChem. [2-Hydroxy-3,4-dimethoxybenzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104142#2-hydroxy-3-4-dimethoxybenzaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com